An In-Depth Technical Guide to 2-Fluoro-5-methylnicotinonitrile (CAS 1232432-76-6): A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 2-Fluoro-5-methylnicotinonitrile (CAS 1232432-76-6): A Key Intermediate in Modern Drug Discovery
Abstract
2-Fluoro-5-methylnicotinonitrile, registered under CAS Number 1232432-76-6, is a strategically important heterocyclic building block in the field of medicinal chemistry. As a substituted fluoropyridine, it embodies a unique combination of chemical functionalities—a reactive nitrile group, a nucleophilic substitution--prone fluorine atom, and a pyridine core—that make it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. The judicious incorporation of fluorine into drug candidates can significantly enhance critical properties such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth analysis of the compound's physicochemical properties, plausible synthetic routes, spectroscopic characterization, chemical reactivity, and proven applications, offering a comprehensive resource for researchers and professionals in drug development.
Nomenclature and Core Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific work. 2-Fluoro-5-methylnicotinonitrile is systematically named and characterized by the following properties.
| Property | Value | Source(s) |
| CAS Number | 1232432-76-6 | [1] |
| IUPAC Name | 2-fluoro-5-methylpyridine-3-carbonitrile | [2] |
| Synonyms | 3-Cyano-2-fluoro-5-methylpyridine | N/A |
| Molecular Formula | C₇H₅FN₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Storage | Sealed in dry, 2-8°C | [1] |
The Strategic Value of Fluorinated Pyridines in Medicinal Chemistry
The prevalence of fluorinated compounds in modern pharmaceuticals is a testament to the transformative power of fluorine in drug design. The introduction of fluorine can profoundly modulate a molecule's electronic properties, lipophilicity, and metabolic fate.[3]
Specifically, the 2-fluoropyridine motif, as seen in our compound of interest, offers distinct advantages:
-
Enhanced Potency and Selectivity: The strong electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen and influence hydrogen bonding interactions, often leading to improved binding affinity at the target receptor.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life.
-
Increased Lipophilicity and Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[3]
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High Reactivity for Synthesis: The fluorine atom at the 2-position of a pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr), making it an excellent synthetic handle.[4][5] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of its chloro-analog, allowing for milder reaction conditions suitable for complex, late-stage functionalization.[6][7][8]
This combination of biological benefit and synthetic versatility makes 2-Fluoro-5-methylnicotinonitrile a high-value intermediate for constructing novel chemical entities.
Synthesis and Mechanistic Considerations
While proprietary synthesis routes exist, a plausible and scalable pathway to 2-Fluoro-5-methylnicotinonitrile can be devised from readily available precursors, leveraging established pyridine chemistry. A common approach involves the functionalization of a pre-existing 5-methylpyridine core.
Proposed Synthetic Workflow
A logical synthetic approach could involve the Sandmeyer reaction on an amino-pyridine precursor, followed by cyanation. An alternative, and often more direct route for installing the nitrile, is the dehydration of a corresponding amide or aldoxime. A plausible multi-step synthesis is outlined below.
Caption: Plausible multi-step synthesis workflow for 2-Fluoro-5-methylnicotinonitrile.
Exemplary Protocol: Dehydration of an Aldoxime Intermediate
An alternative, efficient method involves the dehydration of an aldoxime, which can be formed from the corresponding aldehyde. This approach avoids harsh cyanation reagents.
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Oxime Formation: 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde is reacted with hydroxylamine hydrochloride in an aqueous ethanol solution. The resulting oxime intermediate precipitates as a solid and can be isolated by filtration.[9]
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Causality: This is a standard, high-yielding condensation reaction. The aqueous environment facilitates the reaction and precipitation of the product.
-
-
Dehydration to Nitrile: The isolated oxime is suspended in a suitable solvent like dichloromethane (DCM). A dehydrating agent, such as 1,1'-carbonyldiimidazole (CDI), is added, and the mixture is heated to reflux.[9]
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Causality: CDI is an effective and mild dehydrating agent that converts the oxime into the nitrile under relatively gentle conditions, which preserves the sensitive fluoro- and chloro-substituents. The reaction proceeds via an active ester-like intermediate which then eliminates to form the nitrile.
-
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired nicotinonitrile.[9]
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features |
| ¹H NMR | δ ~8.3 ppm (d, 1H): Proton at C6, doublet due to coupling with the fluorine at C2.δ ~7.8 ppm (d, 1H): Proton at C4, doublet due to meta-coupling with C6 proton.δ ~2.4 ppm (s, 3H): Methyl protons at C5, singlet as there are no adjacent protons. |
| ¹³C NMR | δ ~160 ppm (d, ¹JCF ≈ 240 Hz): C2 carbon, large doublet due to direct coupling with fluorine.δ ~145-150 ppm (d): C4 and C6 carbons.δ ~115 ppm (s): Nitrile carbon (-CN).δ ~110 ppm (d, ²JCF ≈ 35 Hz): C3 carbon, smaller doublet due to two-bond coupling with fluorine.δ ~18 ppm (s): Methyl carbon (-CH₃). |
| IR (Infrared) | ~2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch.~1600, 1480 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations of the pyridine ring.~1250 cm⁻¹: Strong absorption from the C-F stretch. |
| MS (Mass Spec) | m/z 136.05: Molecular ion peak [M]⁺, corresponding to the exact mass of C₇H₅FN₂. |
Reactivity and Applications in Synthetic Programs
The synthetic utility of 2-Fluoro-5-methylnicotinonitrile stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.
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Nucleophilic Aromatic Substitution (SₙAr): As previously noted, the 2-fluoro substituent is an excellent leaving group.[4][8] It can be readily displaced by a wide range of nucleophiles (O-, N-, S-, and C-based), providing access to a diverse library of 2-substituted pyridine derivatives. This reaction is often the key step in building the core of a final drug molecule.
-
Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be:
-
Hydrolyzed to a carboxylic acid (nicotinic acid derivative) under acidic or basic conditions.
-
Reduced to a primary amine (aminomethylpyridine derivative) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
Caption: Key synthetic transformations of 2-Fluoro-5-methylnicotinonitrile.
This dual reactivity makes it a valuable precursor for creating complex heterocyclic systems, which are prevalent in many modern drugs.[13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-Fluoro-5-methylnicotinonitrile is essential. While specific toxicity data is limited, information from structurally related fluorinated and nitrated pyridines provides a strong basis for safe handling protocols.
-
Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
2-Fluoro-5-methylnicotinonitrile (CAS 1232432-76-6) is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its strategically positioned functional groups provide a robust platform for synthetic chemists to build molecular complexity and to leverage the well-established benefits of fluorine in modulating pharmacological properties. Understanding its synthesis, reactivity, and spectroscopic signature is key to unlocking its full potential in the development of next-generation therapeutics.
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